(10Z,12Z)-Hexadeca-10,12-dien-1-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H30O |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(10Z,12Z)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6- |
InChI Key |
CIVIWCVVOFNUST-RZSVFLSASA-N |
Isomeric SMILES |
CCC/C=C\C=C/CCCCCCCCCO |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Forms of Hexadeca 10,12 Dien 1 Ol
Analysis of Geometric Isomerism in Conjugated Dienes
The structure of Hexadeca-10,12-dien-1-OL features a conjugated diene system at the 10th and 12th carbon positions. This system of alternating double and single bonds gives rise to the possibility of geometric isomerism, where the spatial arrangement of substituents around the double bonds can differ. For a diene with two double bonds, four possible geometric isomers can exist: (E,E), (E,Z), (Z,E), and (Z,Z). The prefixes 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) are used to designate the configuration at each double bond.
(10Z,12Z)-Hexadeca-10,12-dien-1-OL is the isomer where both double bonds have the Z configuration. chegg.com This specific arrangement of atoms imparts a distinct three-dimensional shape to the molecule, which is crucial for its interaction with biological receptors. The synthesis of all four geometric isomers of compounds like hexadecadienols is often undertaken to definitively identify the structure of natural pheromones and to study the structure-activity relationships. nih.govdiva-portal.org The separation and characterization of these isomers are typically achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
The four geometric isomers of 10,12-Hexadecadien-1-ol (B138261) are:
(10E,12E)-Hexadeca-10,12-dien-1-ol thegoodscentscompany.comchegg.com
(10E,12Z)-Hexadeca-10,12-dien-1-ol (also known as bombykol) scispace.comnih.gov
(10Z,12E)-Hexadeca-10,12-dien-1-ol alfa-chemistry.com
this compound chegg.comchemsrc.com
Each of these isomers possesses the same molecular formula and connectivity but differs in the orientation of the carbon chain across the double bonds.
Importance of Stereoisomeric Purity for Biological Activity
In the context of insect pheromones, stereoisomeric purity is paramount for eliciting a specific behavioral response. wikipedia.org The olfactory receptors of insects are highly selective and can differentiate between subtle differences in the three-dimensional shape of molecules. nih.gov The (10E,12Z) isomer, bombykol (B110295), is the primary sex pheromone of the female silkworm moth, Bombyx mori. scispace.comnih.gov Research has shown that while all four geometric isomers of bombykol may bind to the pheromone-binding protein, the receptor itself shows a high degree of selectivity. scispace.com
Studies on Bombyx mori have demonstrated that the natural (10E,12Z)-isomer elicits the strongest electrophysiological and behavioral responses. scispace.comnih.gov The (10Z,12Z)-isomer, along with the (10Z,12E)-isomer, elicits very low responses, and the (10E,12E)-isomer shows no response at all. scispace.comnih.gov This highlights that the precise stereochemistry of the conjugated diene is a critical determinant of biological activity. In some insect species, the presence of other isomers in a pheromone blend can even inhibit the response to the primary active component. wikipedia.org Therefore, the stereochemical purity of a synthetic pheromone lure is often crucial for its effectiveness in pest management applications. diva-portal.org
**Table 1: Relative Biological Activity of Hexadeca-10,12-dien-1-ol Isomers in *Bombyx mori***
| Isomer | Common Name | Biological Activity |
|---|---|---|
| (10E,12Z)-Hexadeca-10,12-dien-1-ol | Bombykol | High |
| (10Z,12E)-Hexadeca-10,12-dien-1-ol | Isobombykol | Very Low |
| This compound | - | Very Low |
| (10E,12E)-Hexadeca-10,12-dien-1-ol | - | None |
This table is a representation of findings from studies on Bombyx mori, where the natural pheromone is (10E,12Z)-Hexadeca-10,12-dien-1-ol. The activity levels are relative to the response elicited by the natural pheromone. scispace.comnih.gov
Characterization of Stereoisomeric Ratios in Natural Pheromone Blends
While a single isomer is often the major component of a pheromone, natural pheromone blends are frequently mixtures of several compounds, including different geometric isomers. The specific ratio of these isomers can be critical for species recognition and successful mating. The analysis of pheromone gland extracts from female moths is essential to determine the exact composition of the natural pheromone.
For instance, in the persimmon fruit moth, Stathmopoda masinissa, a hexadecadien-1-ol (B14476207) with a conjugated diene system was identified as a component of the sex pheromone. nih.govresearchgate.net Similarly, the analysis of pheromone glands from the sugarcane borer, Diatraea saccharalis, revealed the presence of all four geometric isomers of 9,11-hexadecadienal. acs.org Although this is a different compound, it underscores the common occurrence of multiple isomers in natural pheromone systems.
The precise identification and quantification of isomers like this compound in natural extracts are challenging. It requires sophisticated analytical techniques, such as coupled gas chromatography-electroantennographic detection (GC-EAD) and GC-MS. nih.gov These methods allow researchers to both separate the different isomers and determine which ones are biologically active. The synthesis of all possible isomers serves as a crucial step in this process, providing authentic standards for comparison with the natural products. nih.govresearchgate.net The presence and ratio of isomers can vary between different species and even between different geographic populations of the same species, highlighting the evolutionary significance of these chemical signals.
Advanced Chemical Synthesis Methodologies for 10z,12z Hexadeca 10,12 Dien 1 Ol
Total Synthesis Approaches with Stereochemical Control
The total synthesis of (10Z,12Z)-Hexadeca-10,12-dien-1-ol requires precise control over the geometry of the two double bonds to achieve the desired (Z,Z) configuration. Various strategies have been developed to address this stereochemical challenge.
The cornerstone of synthesizing this compound lies in the stereoselective construction of the conjugated diene system. Several powerful reactions have been adapted for this purpose.
Wittig Reactions: The Wittig reaction, a Nobel Prize-winning method, is a versatile tool for creating carbon-carbon double bonds. wordpress.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. almerja.com
Stabilized Ylides: These ylides typically lead to the formation of (E)-alkenes. almerja.com
Unstabilized Ylides: In contrast, unstabilized ylides, particularly under salt-free conditions, favor the formation of (Z)-alkenes. almerja.com
A synthesis of a related pheromone, bombykol (B110295) ((10E,12Z)-hexadecadien-1-ol), illustrates the power of sequential Wittig reactions. almerja.com This approach first employs a stabilized ylid to create the (E)-double bond, followed by a second Wittig reaction with an unstabilized ylid to generate the (Z)-double bond. almerja.com For the synthesis of the (10Z,12Z) isomer, a strategy employing two sequential Wittig reactions with unstabilized ylides could be envisioned. A cis-selective Wittig reaction has been utilized in the synthesis of (10E,12Z)-hexadeca-10,12-dienal by coupling a C10 aldehyde with a C3 phosphorane synthon.
Sonogashira Coupling followed by selective reduction: The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. nih.gov This reaction is instrumental in constructing enyne precursors, which can then be selectively reduced to the desired diene. rsc.orgrsc.org
A general strategy involves the coupling of a vinyl halide with a terminal alkyne. The resulting enyne can then undergo stereoselective reduction of the triple bond to a (Z)-double bond. A variety of reducing agents can be employed for this purpose, including:
Lindlar's Catalyst: This poisoned palladium catalyst is commonly used for the syn-hydrogenation of alkynes to cis-alkenes.
Rieke Zinc: Activated zinc, known as Rieke zinc, has been shown to be highly effective for the stereoselective reduction of enynes to conjugated dienes. researchgate.net
Hydroboration-Protonolysis: The use of sterically hindered dialkylboranes, such as dicyclohexylborane, can achieve the syn-addition of hydrogen to the triple bond, leading to the (Z,Z)-diene after protonolysis. diva-portal.org
A synthesis of mono- and difluorinated, and thioanalogues of bombykol utilized a Sonogashira coupling strategy to create a key intermediate. researchgate.net
Throughout the synthesis of this compound, the manipulation of functional groups is essential. The terminal hydroxyl group often requires protection to prevent it from interfering with reactions at other sites in the molecule.
Common protecting groups for alcohols include:
Tetrahydropyranyl (THP) ether: This group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. diva-portal.org
Silyl ethers (e.g., TMS, TBDMS): These are also widely used and can be cleaved with fluoride (B91410) ion sources. chegg.com
For instance, in a synthetic sequence, the hydroxyl group of a starting material like BrCH₂(CH₂)₉OH would be protected before subsequent coupling reactions. chegg.com After the construction of the carbon skeleton and the conjugated diene system, the protecting group is removed in a final deprotection step to yield the target alcohol.
Functional group interconversions are also critical. For example, an alcohol may be oxidized to an aldehyde to serve as a substrate for a Wittig reaction. diva-portal.org Conversely, an aldehyde can be reduced to an alcohol.
Semi-Synthesis from Readily Available Precursors
Semi-synthesis offers a more direct route to this compound by starting from precursors that already contain a significant portion of the carbon skeleton. A notable example is the use of (Z)-11-hexadecenoic acid. researchgate.net This fatty acid, which is a biosynthetic precursor in some species, can be converted to the target diene through the introduction of the second double bond at the C12 position with the correct (Z) stereochemistry. researchgate.netusda.gov This approach can be more efficient than total synthesis, as it leverages the pre-existing structure of a natural product.
Optimization of Synthetic Routes for Yield and Stereoisomeric Purity
Key areas for optimization include:
Reaction Conditions: Fine-tuning parameters such as solvent, temperature, and catalyst loading can dramatically improve the stereoselectivity of key steps like the Wittig reaction or the reduction of enynes.
Catalyst Selection: For metal-catalyzed reactions like the Sonogashira coupling, the choice of the palladium catalyst and any co-catalysts can influence both the yield and the rate of the reaction. nih.gov
Purification Methods: Efficient purification techniques, such as flash column chromatography, are essential to separate the desired (10Z,12Z) isomer from any other stereoisomers that may have formed. scispace.com
The following table summarizes different synthetic strategies and their typical stereoselectivities:
| Method | Key Reaction | Typical Stereoselectivity for (Z,Z)-diene | Reference |
| Wittig Reaction | Salt-free unstabilized ylide | High (Z)-selectivity | almerja.com |
| Sonogashira/Reduction | Reduction of enyne with Rieke Zinc | >98% (Z)-selectivity | researchgate.net |
| Hydroboration | Dihydroboration of a diyne | Good stereospecificity | diva-portal.org |
Synthesis of Deuterium-Labeled Analogues for Mechanistic Investigations
To understand the biosynthesis and metabolism of this compound, as well as its interaction with biological receptors, deuterium-labeled analogues are invaluable tools. The synthesis of these labeled compounds often follows the same routes as the unlabeled molecule, but with the introduction of deuterium (B1214612) at specific positions.
For example, the synthesis of deuterium-labeled (Z)-11-hexadecenoic acid, which was then used to study the biosynthesis of bombykol, demonstrates this approach. researchgate.net By incorporating deuterium into a precursor, researchers can trace the metabolic fate of the molecule and elucidate the mechanisms of the enzymes involved in its formation. researchgate.netusda.gov Deuterium-labeling experiments have also been crucial in understanding the mechanisms of synthetic reactions, such as those involving rhodium-catalyzed processes for diene synthesis. researchgate.net
Molecular and Cellular Mechanisms of Olfactory Reception and Transduction
Pheromone Binding Proteins (PBPs) and General Odorant Binding Proteins (GOBPs)
Odorant-binding proteins (OBPs), including the more specialized Pheromone-Binding Proteins (PBPs) and General Odorant Binding Proteins (GOBPs), are small, soluble proteins found in the sensillum lymph of insects. They are thought to play a crucial role in the initial steps of olfaction by binding to hydrophobic odorant molecules, solubilizing them, and transporting them to the olfactory receptors located on the dendritic membrane of olfactory sensory neurons.
Ligand-Binding Specificity and Affinity Studies (e.g., Fluorescence Displacement Assays)
The binding of pheromones and their analogues to OBPs is a key determinant of the initial selectivity in the olfactory system. Studies on the OBPs of Bombyx mori have provided insights into their ligand-binding properties.
Fluorescence displacement assays are a common method to investigate the binding affinity of ligands to OBPs. In these assays, a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), binds to the hydrophobic pocket of the OBP, resulting in an increase in fluorescence. The addition of a competing ligand that binds to the same site displaces the probe, leading to a decrease in fluorescence. The degree of fluorescence quenching can be used to determine the binding affinity of the ligand.
Research has shown that the Pheromone-Binding Protein of Bombyx mori, BmorPBP1, can bind to all four geometric isomers of bombykol (B110295), including (10Z,12Z)-Hexadeca-10,12-dien-1-OL, although with varying affinities. scispace.comnih.govresearchgate.net This suggests that the initial binding by PBPs may be less specific than the subsequent receptor activation. While BmorPBP1 does not show significant discrimination between bombykol and its aldehyde form, bombykal (B13413), another abundant OBP, BmorGOBP2, has been shown to differentiate between these two compounds. scispace.complos.org This indicates that different OBPs may have distinct roles in processing different components of a pheromone blend.
While qualitative binding of this compound to BmorPBP1 has been noted, specific quantitative data, such as the dissociation constant (Kd), from fluorescence displacement assays for this particular isomer are not extensively detailed in the available literature, which has largely focused on the more biologically active (10E,12Z)-isomer.
Structural Biology of Pheromone-OBP Complexes (e.g., X-ray Crystallography)
X-ray crystallography has been instrumental in revealing the three-dimensional structures of OBPs and their complexes with ligands, providing a molecular basis for their binding specificity. The crystal structure of BmorGOBP2 has been solved in complex with the primary pheromone component, bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol), and other analogues. open.ac.uk These studies have revealed a binding pocket that can accommodate the long-chain pheromone molecules.
In the BmorGOBP2-bombykol complex, the alcohol headgroup of bombykol is involved in hydrogen bonding with the side chain of an arginine residue (Arg110). open.ac.uk This interaction appears to be a key feature for anchoring the ligand within the binding pocket. The hydrophobic tail of the pheromone is accommodated within a hydrophobic cavity.
To date, a specific crystal structure of an OBP complexed with this compound has not been reported. The structural analysis has primarily focused on the most potent isomer, bombykol, and other functionally relevant analogues. The lack of a specific structure for the (10Z,12Z)-isomer complex limits a precise understanding of the conformational changes and specific amino acid interactions involved in its binding.
Role of OBPs in Pheromone Solubilization and Ligand Delivery
Pheromones like this compound are hydrophobic molecules with low solubility in the aqueous environment of the sensillum lymph. OBPs are thought to act as carriers, sequestering these molecules from the air and transporting them to the olfactory receptors.
Studies have demonstrated that BmorPBP1 can solubilize bombykol and mediate the activation of its corresponding receptor, BmorOR1, in an in-vitro system, highlighting the functional importance of these proteins in the olfactory process. While it is inferred that OBPs would also solubilize isomers like this compound due to their shared hydrophobic nature, specific studies focusing on the efficiency and mechanism of solubilization and delivery for this particular isomer are limited. The trapping of bombykol and bombykal by BmorPBP1 has been observed to reduce the response of the olfactory receptor, suggesting a complex interplay between OBPs, ligands, and receptors. scispace.comnih.gov
Olfactory Receptors (ORs) and Odorant Receptor Co-receptors (Orco)
The specificity of the olfactory response is ultimately determined at the level of the olfactory receptors (ORs). These are transmembrane proteins located on the surface of olfactory sensory neurons. Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor known as Orco.
Receptor Activation and Downstream Signaling Pathways
The binding of a specific ligand to an OR complex leads to a conformational change, which opens the ion channel and allows for the influx of cations. This influx depolarizes the neuron, generating an electrical signal that is transmitted to the brain.
In the case of the silkworm moth, the receptor BmorOR1, in complex with BmorOrco, has been identified as the primary receptor for the main sex pheromone component, bombykol. scispace.comnih.gov The activation of this receptor complex by bombykol results in a robust and dose-dependent inward current in heterologous expression systems like Xenopus oocytes. scispace.comnih.gov The signaling cascade following the initial ion influx involves the propagation of an action potential along the axon of the sensory neuron to the antennal lobe of the brain. While the general principles of this pathway are understood, the specific downstream signaling events following the weak activation by this compound have not been a focus of detailed investigation.
Stereochemical Selectivity at the Receptor Level (e.g., using Xenopus oocyte recording systems)
The stereochemistry of a pheromone molecule is often crucial for its biological activity. The olfactory receptors of insects are highly selective for specific isomers of a pheromone, which contributes to the specificity of chemical communication between species.
The Xenopus oocyte recording system is a powerful tool for studying the specificity of olfactory receptors. By expressing insect ORs in these oocytes, researchers can directly measure the electrical currents generated in response to the application of different odorants.
Studies using this system have demonstrated the remarkable stereochemical selectivity of the BmorOR1-BmorOrco receptor complex. While the receptor shows a strong response to the naturally occurring (10E,12Z)-isomer of hexadeca-10,12-dien-1-ol (bombykol), its response to the (10Z,12Z)-isomer is very low. scispace.comnih.govresearchgate.net This indicates that the precise geometry of the double bonds in the pheromone molecule is a critical determinant for effective receptor activation. The receptor exhibits little to no response to the (10E,12E)-isomer. scispace.comnih.gov This high degree of selectivity at the receptor level is a key factor in ensuring the precise recognition of the species-specific pheromone signal.
Table 1: Response of BmorOR1-BmorOrco Expressed in Xenopus Oocytes to Isomers of Hexadeca-10,12-dien-1-OL
| Compound | Stereochemistry | Relative Response |
| Bombykol | (10E,12Z) | High |
| Isomer 1 | (10Z,12Z) | Very Low |
| Isomer 2 | (10Z,12E) | Very Low |
| Isomer 3 | (10E,12E) | No Response |
| Data derived from qualitative descriptions and graphical representations in cited literature. scispace.comnih.gov |
Neurophysiological Responses to this compound in Insects
The neurophysiological response of insects to the specific pheromone isomer this compound has been investigated primarily in the context of understanding the high specificity of pheromone reception systems. The olfactory system of male moths, in particular, demonstrates a remarkable ability to discriminate between closely related chemical structures, such as geometric isomers of a primary pheromone component. Research has largely focused on the silkmoth, Bombyx mori, whose primary sex pheromone is the (10E,12Z) isomer of hexadecadien-1-ol (B14476207), known as bombykol. plos.orgwikipedia.org Studies comparing the neural responses to different isomers provide insight into the reception and processing of this compound.
Electroantennogram (EAG) Recordings
Electroantennogram (EAG) recordings measure the summated electrical potential from the entire antenna, providing a general assessment of the olfactory sensory neuron (OSN) response to a given odorant. While the bulk of research has centered on the main pheromone component, bombykol ((10E,12Z)-hexadecadien-1-ol), comparative studies have tested the efficacy of its various isomers. plos.orgresearchgate.net
In the context of the elephant hawk-moth, Deilephila elpenor, EAG tests were used to compare the physiological efficacy of different hexadecadienal isomers. The highest antennal responses were recorded for the (10E,12E) isomer of the aldehyde, indicating that the insect's olfactory system is finely tuned to specific stereochemistries. lt-wasserthal.de Although this study focused on the aldehyde (bombykal) rather than the alcohol (bombykol), it underscores the principle that different isomers elicit varied EAG responses.
Studies on the silkmoth Bombyx mori have more directly addressed the response to bombykol isomers. When the four possible geometric isomers of 10,12-hexadecadien-1-ol (B138261) were tested, the natural pheromone, (10E,12Z)-hexadecadien-1-ol (bombykol), elicited the strongest response. In contrast, the (10Z,12Z)-isomer generated a very low response, indicating a significantly weaker interaction with the olfactory receptors at the antennal level. plos.orgresearchgate.net This high degree of selectivity is a hallmark of the insect pheromone detection system. plos.org
| Compound Isomer | Relative EAG Response in Bombyx mori |
| (10E,12Z)-Hexadeca-10,12-dien-1-OL (Bombykol) | High |
| This compound | Very Low |
| (10Z,12E)-Hexadeca-10,12-dien-1-OL | Very Low |
| (10E,12E)-Hexadeca-10,12-dien-1-OL | No Response |
| Data derived from studies on BmorOR1•BmorOrco-expressing oocytes which reflect antennal sensitivity. plos.orgresearchgate.net |
Single-Sensillum Recordings (SSR)
Single-Sensillum Recordings (SSR) offer a more detailed view of olfactory processing by measuring the firing rates of individual OSNs housed within a single sensillum. nih.gov This technique allows researchers to determine the specificity of individual neurons to particular compounds. plos.org In male moths, the long sensilla trichodea on the antennae house OSNs specialized for detecting pheromone components. frontiersin.orgnih.gov
In Bombyx mori, these sensilla contain a pair of OSNs, one primarily tuned to the major pheromone component, bombykol, and the other to the secondary component, bombykal. frontiersin.orgmpg.de The neuron tuned to bombykol is exceptionally sensitive, capable of generating a nerve impulse in response to a single pheromone molecule. mpg.deresearchgate.net
When the specificity of these neurons is challenged with different isomers, their high selectivity becomes apparent. Research utilizing SSR has shown that the OSNs dedicated to bombykol respond strongly to the (10E,12Z) isomer. plos.org However, consistent with EAG findings, the response to the this compound isomer is minimal. plos.orgresearchgate.net This demonstrates that the specificity of pheromone detection is enforced at the level of the individual receptor neuron. The neuron can effectively filter out structurally similar but incorrect isomers, ensuring that only the biologically relevant signal is transmitted for further processing. mpg.de
Central Nervous System Processing of Pheromonal Cues
Pheromonal signals detected by the OSNs on the antenna are transmitted as electrical signals via their axons to the first olfactory processing center in the insect brain, the antennal lobe (AL). frontiersin.orgnih.gov The AL is organized into distinct spherical structures of neuropil called glomeruli. In Bombyx mori, OSNs that express the same type of olfactory receptor converge onto the same glomerulus. frontiersin.org
Specifically, OSNs expressing the receptor for bombykol (BmOR1) project to a specific, large glomerulus called the toroid, while OSNs for bombykal project to a different glomerulus called the cumulus. frontiersin.org This spatial segregation ensures that information about different pheromone components is processed in separate channels within the AL. The signals are then relayed by projection neurons (PNs) from the AL to higher brain centers, such as the mushroom bodies and the lateral protocerebrum, where the information is integrated to elicit a specific behavioral response, like orientation towards a potential mate. frontiersin.orgnih.gov
Given the very weak peripheral response to this compound observed in both EAG and SSR studies, it is understood that this isomer does not significantly activate the established pheromone processing pathways in the central nervous system. plos.orgresearchgate.net The low firing rate of the peripheral neurons in response to this compound means that a coherent and strong signal is not transmitted to the corresponding glomeruli in the antennal lobe. Consequently, the downstream neural circuits responsible for triggering pheromone-guided behavior are not engaged. The specificity of the peripheral receptors effectively prevents isomers like this compound from being processed as a meaningful pheromonal cue by the central nervous system.
Analytical Methodologies for Detection, Identification, and Quantification in Research
Extraction and Sample Preparation from Biological Matrices (e.g., insect glands, air samples)
The initial and one of the most critical steps in the analysis of (10Z,12Z)-Hexadeca-10,12-dien-1-OL from biological sources is its extraction and concentration. The methods vary depending on the matrix, whether it is the pheromone gland of an insect or volatiles released into the air.
Common extraction and sampling techniques include:
Solvent Extraction: This is a traditional and widely used method for obtaining pheromones directly from the source gland. acs.org It typically involves excising the terminal abdominal segments (containing the pheromone gland) of the insect and immersing them in a small volume of a suitable organic solvent, such as hexane (B92381) or a dichloromethane/methanol mixture. acs.orgnih.gov This method is effective for obtaining the total amount of pheromone present in the gland at the time of extraction.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, non-destructive sampling technique that is highly effective for collecting volatile and semi-volatile organic compounds. researchgate.netmdpi.com A fiber coated with a sorbent material is exposed to the headspace above a calling insect or, in some cases, gently rubbed on the gland surface. researchgate.netnih.gov The collected analytes are then thermally desorbed directly into the injector of a gas chromatograph. researchgate.net SPME is particularly useful for studying the composition of the pheromone blend as it is released by the insect, providing a more accurate representation of the emitted signal. naturalis.nlresearchgate.net
Aeration (Volatile Collection): This technique involves drawing a purified air stream over a calling insect within a closed chamber. wiley.com The volatiles released by the insect are carried by the air and trapped on an adsorbent material packed in a column or filter. researchgate.netoup.com Common adsorbents include Porapak™ Q and activated charcoal. acs.orgresearchgate.netresearchgate.net The trapped compounds are subsequently eluted with a small volume of a solvent for analysis. This method is advantageous for collecting larger quantities of emitted pheromones over extended periods without harming the insect.
Table 1: Comparison of Extraction and Sampling Methods for Insect Pheromones
| Method | Principle | Common Application | Advantages | Limitations |
|---|---|---|---|---|
| Solvent Extraction | Direct immersion of pheromone glands in an organic solvent to dissolve the compounds. acs.orgnih.gov | Determining the total pheromone content within the gland. | High recovery of total content; relatively simple procedure. | Destructive sampling; provides a static snapshot, not the emitted blend. |
| Solid-Phase Microextraction (SPME) | Adsorption of volatile analytes from the headspace or by direct contact onto a coated fiber. researchgate.netnih.gov | Analyzing the composition of the pheromone blend released by living insects in real-time. mdpi.comresearchgate.net | Solvent-free; non-destructive; high sensitivity; suitable for field use. mdpi.comnaturalis.nl | Qualitative or semi-quantitative unless calibrated; fiber can be fragile. mdpi.com |
| Aeration (Volatile Collection) | Trapping of airborne volatiles onto an adsorbent material as air is passed over the source. wiley.comresearchgate.net | Collecting emitted pheromones from one or more individuals over time for identification or bioassays. researchgate.net | Non-destructive; allows for collection of larger quantities over time. | Can be more complex to set up; risk of background contamination. |
Advanced Chromatographic Techniques for Separation (e.g., GC, HPLC)
Due to the complexity of natural extracts, which often contain multiple isomers and related compounds, chromatographic separation is an essential step.
Gas Chromatography (GC): GC is the cornerstone for the analysis of insect pheromones like this compound due to their volatility. libretexts.org High-resolution capillary columns are employed to achieve the separation of different components in the extract. acs.org Non-polar or mid-polar stationary phases, such as those with 5% phenyldimethylpolysiloxane (e.g., DB-5), are commonly used. und.edu Temperature programming, where the column temperature is gradually increased during the analysis, is crucial for separating compounds with a wide range of boiling points. libretexts.org The separation is based on the compounds' boiling points and their interactions with the stationary phase. nist.gov
High-Performance Liquid Chromatography (HPLC): While less common than GC for pheromone analysis, HPLC can be a powerful tool, particularly for purification and for separating isomers that are difficult to resolve by GC. nih.gov Reverse-phase HPLC, using columns like C18, can be used to separate different fatty alcohols and their derivatives from a synthetic mixture or a complex extract prior to GC-MS analysis. nih.govsielc.com
Table 2: Typical Gas Chromatography Parameters for Pheromone Analysis
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., 30 m x 0.25 mm ID) ncsu.edu | Provides high-resolution separation of complex mixtures. |
| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) und.edu | General-purpose phase suitable for separating a wide range of semi-volatile compounds. |
| Injector | Split/Splitless | Allows for analysis of both high and trace concentration samples. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. nist.gov |
| Oven Program | Temperature Ramping (e.g., 60°C to 300°C at 15°C/min) ncsu.edu | Optimizes separation of compounds with different volatilities. libretexts.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) libretexts.org | FID for quantification, MS for identification. |
Mass Spectrometry and NMR Spectroscopy for Structural Elucidation and Quantification
Unambiguous identification of this compound requires spectroscopic analysis.
Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS), mass spectrometry is the most powerful tool for identifying pheromone components from an extract. nih.govnist.gov The mass spectrometer fragments the molecules as they elute from the GC column, producing a unique mass spectrum that serves as a chemical fingerprint. While the electron impact (EI) mass spectra of stereoisomers are often identical, the fragmentation pattern helps to determine the molecular weight, the presence of hydroxyl groups, and the carbon chain structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for confirming the precise structure, including the position and geometry (Z/E) of the double bonds. plos.org Due to the relatively large sample amount required, NMR is typically performed on synthesized standards rather than on the minute quantities obtained from biological extractions. The ¹H-NMR spectrum for this compound shows characteristic signals for the olefinic protons and the protons adjacent to the double bonds and the alcohol group. plos.org
Table 3: Spectroscopic Data for this compound
| Technique | Key Findings and Characteristic Signals |
|---|---|
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 238. nih.gov Fragmentation pattern characteristic of a long-chain primary alcohol. |
| ¹H-NMR (500 MHz, CDCl₃) | δ 6.28-6.21 (2H, m, H-11, H-12), δ 5.46-5.41 (2H, m, H-10, H-13), δ 3.62 (2H, t, J=6.5 Hz, H-1), δ 2.17-2.01 (4H, m, H-9, H-14), δ 0.89 (3H, t, J=7.4 Hz, H-16). plos.org |
Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity
Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by GC. For long-chain alcohols like this compound, derivatization can improve volatility, thermal stability, and chromatographic behavior, and can yield mass spectra with more structurally informative fragments.
Common derivatization strategies include:
Silylation: This is one of the most common methods for derivatizing alcohols. gerli.com The active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. ncsu.edursc.org The resulting TMS ethers are more volatile and less polar than the parent alcohols, leading to sharper peaks and better resolution in GC. researchgate.netrsc.org
Acetylation: Alcohols can be converted to their acetate (B1210297) esters. researchgate.net This can be achieved using reagents like acetic anhydride (B1165640) or vinyl acetate, sometimes with enzymatic catalysis. mdpi.com Acetylation is useful as it can increase the stability of the compound and alter its retention time, which can help in confirming its identity. The resulting acetate may also be a component of the natural pheromone blend itself, making this a relevant transformation. nih.gov
Trifluoroacetylation: For enhanced detection sensitivity with an electron-capture detector (ECD), alcohols can be converted to their trifluoroacetate (B77799) (TFA) derivatives using trifluoroacetyl chloride or trifluoroacetic anhydride. tandfonline.comnih.gov The multiple fluorine atoms in the TFA group make the molecule highly responsive to ECD, allowing for ultra-trace quantification.
Table 4: Common Derivatization Strategies for Long-Chain Alcohols
| Derivatization Method | Reagent(s) | Purpose | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA, MSTFA ncsu.edursc.org | Increase volatility and thermal stability for GC analysis. | Trimethylsilyl (TMS) Ether |
| Acetylation | Acetic Anhydride, Vinyl Acetate mdpi.com | Improve stability; alter retention time for confirmation. | Acetate Ester |
| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Enhance sensitivity for Electron-Capture Detection (ECD). tandfonline.comnih.gov | Trifluoroacetate (TFA) Ester |
Strategic Applications in Integrated Pest Management Ipm
Pheromone-Based Monitoring Systems for Pest Populations
Pheromone-baited traps are a fundamental tool in IPM, used to detect the presence of a pest, determine its population density, and define its geographical distribution. diva-portal.org This information is vital for making timely and targeted pest control decisions.
There is no available research or commercial application detailing specific trap designs or optimized lure formulations that utilize (10Z,12Z)-Hexadeca-10,12-dien-1-ol as the primary attractant. The development of effective lures is contingent on identifying the precise, species-specific pheromone components that elicit a strong attractive response in the target pest. Structure-activity relationship studies on the pheromone receptor of the silkworm moth, Bombyx mori, have demonstrated that its receptor is highly selective for the natural (10E,12Z) isomer (Bombykol). nih.govresearchgate.net These studies showed very low to no response to the (10Z,12Z) isomer, indicating it would be an ineffective lure for this species. researchgate.net
Given the lack of effective traps and lures based on this compound, there are no documented instances of this compound being used to assess the population dynamics or distribution of any pest species. Monitoring efforts are consistently focused on the most potent, naturally occurring pheromone components to ensure reliable data collection.
Mating Disruption Technologies Utilizing Pheromones
Mating disruption is a pest control technique that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females for mating. diva-portal.org This leads to a reduction in the subsequent generation's population.
The successful implementation of mating disruption relies on dispensers that provide a controlled, consistent release of the active pheromone throughout the pest's flight period. While various dispenser technologies exist (e.g., rubber septa, membrane-based systems, sprayable microcapsules), there is no literature describing the development or use of such technologies specifically for this compound. The extremely low biological activity of this isomer, as demonstrated in studies with Bombyx mori, precludes its selection as a candidate for mating disruption applications. nih.govresearchgate.net
No field efficacy trials or assessments of non-target effects have been published for this compound. Such studies are only conducted on compounds that show significant promise in laboratory and preliminary field screenings. The focus remains on highly active pheromones, where the primary challenge is optimizing application to maximize disruption of the target pest while minimizing impact on other organisms.
Push-Pull Strategies Incorporating Pheromonal Cues
Push-pull strategies are a sophisticated form of pest management that involves behaviorally manipulating pests by using repellent "push" stimuli and attractive "pull" stimuli. While pheromones are often a key component of the "pull" aspect, there is no evidence to suggest that this compound has been incorporated into any such strategy. Its lack of significant attractant properties makes it an unsuitable candidate for this purpose.
The table below summarizes the findings regarding the activity of different isomers of hexadeca-10,12-dien-1-ol in relation to the Bombyx mori pheromone receptor, highlighting the low responsiveness to the (10Z, 12Z) isomer.
| Isomer | Common Name/Synonym | Receptor Response in Bombyx mori | Reference |
| (10E,12Z)-Hexadeca-10,12-dien-1-ol | Bombykol (B110295) | High / Natural Pheromone | nih.govresearchgate.net |
| This compound | Isobombycol | Very Low | researchgate.net |
| (10Z,12E)-Hexadeca-10,12-dien-1-ol | Isobombycol | Very Low | researchgate.net |
| (10E,12E)-Hexadeca-10,12-dien-1-ol | No Response | researchgate.net |
Environmental and Economic Impact Analyses of Pheromone-Based IPM Approaches
The integration of synthetic pheromones, such as this compound, into Integrated Pest Management (IPM) programs represents a significant shift towards more sustainable agricultural practices. scoutlabs.agbasf.com Analyzing the environmental and economic impacts of these strategies is crucial for their broader adoption. Pheromone-based approaches, primarily utilizing mating disruption, offer a highly targeted and non-toxic method of pest control that minimizes many of the risks associated with conventional pesticides. basf.combattelle.orggroworganic.com
Environmental Impact Analysis
The environmental benefits of using pheromone-based IPM are substantial, primarily stemming from the reduced reliance on broad-spectrum chemical insecticides. scoutlabs.agplantarchives.org This reduction directly contributes to a healthier ecosystem.
Reduced Pesticide Load and Ecotoxicity: A primary environmental advantage is the significant decrease in the volume and frequency of insecticide applications. usamv.roresearchgate.net Studies on codling moth management in apple orchards, for instance, have demonstrated that mating disruption can decrease the total number of sprays for the entire pest complex by 40.7% to 56.6% over two consecutive years. usamv.roresearchgate.net This reduction leads to a lower chemical load in the environment. A case study on various crops, including soybeans, corn, and cotton, found that replacing insecticides with pheromones can reduce ecotoxicity by more than 10%. europa.eu
Preservation of Biodiversity: Unlike broad-spectrum pesticides that can harm a wide range of species, pheromones are species-specific. scoutlabs.agbasf.com This targeted action means they have minimal adverse effects on non-target organisms, including beneficial insects like pollinators and natural predators of pests. scoutlabs.agbasf.combattelle.org By preserving these beneficial populations, pheromone-based IPM helps maintain a balanced ecosystem and supports natural biological control, a cornerstone of integrated management. battelle.orgresearchgate.net
Improved Water and Soil Quality: Reduced use of conventional pesticides leads to less chemical runoff into water systems and reduced soil contamination, contributing to improved environmental quality. An integrated analysis of pest management strategies in walnut cultivation revealed that replacing current pesticides with alternatives like pheromones could lower the negative impact on water quality for 96% of the strategies analyzed. researchgate.net
Table 1: Summary of Environmental Benefits from Pheromone-Based IPM Case Studies
| Pest | Crop | Observed Environmental Benefit | Reference |
|---|---|---|---|
| Codling Moth (Cydia pomonella) | Apple | Decreased total number of insecticide sprays by 40.7% and 56.6% in two consecutive years. | usamv.roresearchgate.net |
| Various Pests | Soybean, Corn, Cotton, Grapes | Reduced ecotoxicity by over 10% compared to conventional cultivation. | europa.eu |
| Codling Moth (Cydia pomonella) | Apple | Area-wide mating disruption programs led to a 50-75% reduction in insecticide use. | plantarchives.org |
| Navel Orangeworm (Amyelois transitella) | Almond | Promotes sustainable pest management practices by reducing reliance on conventional insecticides. | oup.com |
Economic Impact Analysis
The economic viability of pheromone-based IPM is a complex calculation involving initial investment costs, operational expenses, and long-term financial gains from improved crop quality and reduced losses. usamv.roresearchgate.net While the cost of pheromone products can be high, the long-term economic outlook is often favorable. scoutlabs.ag
Cost-Benefit Breakdown: The costs associated with pheromone-based IPM include the pheromone dispensers themselves, fastening materials, and the labor required for their deployment and for monitoring pest populations with traps. usamv.rowsu.edu These are offset by savings from reduced insecticide purchases and lower machinery and fuel costs due to fewer spray applications. usamv.roresearchgate.net
Case Study Evidence:
Navel Orangeworm in Almonds: Research in California demonstrated that incorporating mating disruption into existing management programs was a cost-effective way to reduce crop damage. oup.com The use of mating disruption led to an average increase in crop value of $357 to $370 per hectare, which exceeded the costs of implementing the pheromone systems. oup.com Economic analyses indicated the break-even point for adopting this technology was a reduction in kernel damage of just 0.86% to 1.06%. oup.com
Diamondback Moth in Cabbage: In Central America, IPM plots using pheromone traps for mass trapping saw a significant reduction in insecticide applications—down to one-third of what was used in conventionally managed plots. mdpi.com This led to higher net profits, with an increase of over 11% in Costa Rica. mdpi.com
Table 2: Economic Comparison of Pheromone-Based IPM vs. Conventional Control
| Pest | Crop | Economic Finding | Reference |
|---|---|---|---|
| Codling Moth (Cydia pomonella) | Apple | Mating disruption cost averaged $126.55 more per hectare than traditional insecticides in the first year, but became cost-competitive in the second year. | usamv.roresearchgate.net |
| Navel Orangeworm (Amyelois transitella) | Almond | Increased average crop value by $357-$370 per hectare, exceeding the cost of the pheromone system. | oup.com |
| Codling Moth (Cydia pomonella) | Apple | Areawide mating disruption saved growers an average of $55-$65 per hectare. | researchgate.net |
| Diamondback Moth (Plutella xylostella) | Cabbage | IPM with pheromones increased net profits by over 11% and reduced insecticide applications by two-thirds. | mdpi.com |
Research on Structural Analogues and Derivatives of Hexadeca 10,12 Dien 1 Ol
Structure-Activity Relationship (SAR) Studies of Dienols and Related Compounds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a pheromone molecule relates to its biological activity. For dienols like hexadeca-10,12-dien-1-ol, key structural features that influence activity include the length of the carbon chain, the position and configuration of the double bonds, and the nature of the terminal functional group.
The precise arrangement of the carbon backbone and the conjugated diene system is crucial for the biological activity of hexadeca-10,12-dien-1-ol isomers. The olfactory receptors of insects that utilize these compounds as pheromones are highly attuned to specific molecular geometries.
The silkworm moth (Bombyx mori) sex pheromone receptor, BmorOR1, exhibits a high degree of selectivity for the natural (10E,12Z)-isomer, bombykol (B110295). usda.gov Studies have shown that the other three stereoisomers have significantly lower or no biological activity. usda.govresearchgate.net For instance, the (10E,12E)-isomer was found to elicit a behavioral response from male moths only at doses 10,000 to 100,000 times higher than that of the natural pheromone. nih.gov This response is believed to be due to the incidental stimulation of the bombykol receptor, BmOR1, rather than a specific receptor for the (10E,12E)-isomer. nih.gov
Alterations to the carbon chain length also have a profound impact on activity. While the natural C16 chain of bombykol is optimal, an analogue with a shortened chain of fourteen carbons, (10E,12Z)-tetradecadien-1-ol, was found to elicit a response that was nearly the same or even slightly higher than bombykol itself. nih.gov Conversely, elongating the chain to eighteen carbons, as in (10E,12Z)-octadecadien-1-ol, rendered the molecule completely inactive. nih.gov Shifting the position of the conjugated diene system along the carbon chain also leads to a loss of activity. usda.gov Furthermore, the flexibility of the saturated portion of the carbon chain is important, as introducing a double or triple bond at position 4 was shown to reduce the pheromonal response. usda.govnih.gov
Table 1: Effect of Carbon Chain Length and Double Bond Position on the Biological Activity of Bombykol Analogues in Bombyx mori
| Compound | Structural Modification | Relative Biological Activity | Reference |
|---|---|---|---|
| (10E,12Z)-Hexadeca-10,12-dien-1-ol (Bombykol) | Natural Pheromone | High | usda.gov |
| (10E,12E)-Hexadeca-10,12-dien-1-ol | Geometric Isomer | Very Low (requires 104-105 x dose) | nih.gov |
| (10Z,12E)-Hexadeca-10,12-dien-1-ol | Geometric Isomer | Very Low | researchgate.net |
| (10Z,12Z)-Hexadeca-10,12-dien-1-ol | Geometric Isomer | Very Low | researchgate.net |
| (10E,12Z)-Tetradeca-10,12-dien-1-ol | Chain Shortened (C14) | Similar to or slightly higher than Bombykol | nih.gov |
| (10E,12Z)-Octadeca-10,12-dien-1-ol | Chain Elongated (C18) | Inactive | nih.gov |
| (4E,10E,12Z)-Hexadeca-4,10,12-trien-1-ol | Additional Double Bond at C4 | Reduced | usda.govnih.gov |
The terminal functional group of a pheromone molecule is a key determinant of its biological role. In many moth species, pheromone blends consist of alcohols, acetates, and aldehydes with the same carbon backbone. mpg.de In the case of Bombyx mori, in addition to the primary alcohol pheromone, bombykol, the corresponding aldehyde, (10E,12Z)-hexadeca-10,12-dienal (bombykal), is also found in the female's pheromone gland. mpg.de
While bombykol is the primary attractant and elicits the full range of mating behaviors in male silkmoths, bombykal (B13413) has been shown to act as a behavioral inhibitor. researchgate.net Male moths have specialized olfactory receptor neurons for both compounds. researchgate.net The receptor for bombykol, BmOR1, can also be stimulated by bombykal, but the threshold for activation is about an order of magnitude higher than for bombykol. usda.gov The presence of both compounds in the pheromone gland suggests a finely tuned system for chemical communication.
Studies on other moth species have shown that converting the terminal alcohol to an acetate (B1210297) generally results in a significant decrease in activity at the receptor for the alcohol. nih.gov This highlights the high specificity of the olfactory receptors for the terminal functional group.
Table 2: Pheromonal Roles of Terminal Functional Group Derivatives of (10E,12Z)-Hexadeca-10,12-dien-1-ol in Bombyx mori
| Compound | Terminal Functional Group | Pheromonal Role | Reference |
|---|---|---|---|
| (10E,12Z)-Hexadeca-10,12-dien-1-ol (Bombykol) | Alcohol (-OH) | Primary sex attractant | researchgate.net |
| (10E,12Z)-Hexadeca-10,12-dienal (Bombykal) | Aldehyde (-CHO) | Behavioral inhibitor | researchgate.net |
Development of Novel Pheromone Agonists and Antagonists
The development of synthetic analogues that can act as agonists (mimicking the natural pheromone) or antagonists (blocking the natural pheromone's effect) is a significant area of research with applications in pest management.
An agonist will bind to the pheromone receptor and elicit a response. For instance, while the (10E,12E)-isomer of hexadeca-10,12-dien-1-ol is much less active than bombykol, at high concentrations, it does act as a weak agonist, triggering a behavioral response in male Bombyx mori. nih.gov Another example is the unsaturated hydrocarbon analogue, (Z,E)-4,6-hexadecadiene, which produces intense and long-lasting firing of the bombykol receptor neurons but does not lead to the typical anemotactic behavior. mpg.de
Antagonists, on the other hand, can block the perception of the natural pheromone, thereby disrupting mating. Research has shown that certain cyclic nucleotides, such as cAMP and cGMP, can act as antagonists of the bombykol receptor at low concentrations (10 nM to 10 µM). Interestingly, at higher concentrations (above 10 µM), these same molecules can act as weak agonists. These nucleotides are thought to interact with the extracellular surface of the receptor complex. The terpene, linalool, has also been identified as an inhibitor of the bombykol receptor neuron's response. mpg.de The development of such antagonists is a promising avenue for creating environmentally benign methods of pest control.
Cross-Species Bioactivity of Synthesized Analogues
The study of how pheromones and their analogues from one species affect another provides valuable insights into the evolution of chemical communication systems.
At the level of biosynthesis, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) from Bombyx mori has been shown to stimulate pheromone production in other moth species. usda.govnih.gov Conversely, PBANs from other species can elicit pheromonotropic activity in B. mori. nih.gov This indicates a degree of conservation in the hormonal regulation of pheromone production across different species.
At the receptor level, studies have demonstrated that the specificity of the behavioral response is determined by the pheromone receptor. In a remarkable experiment, the gene for the pheromone receptor of the diamondback moth (Plutella xylostella), PxOR1, was expressed in the bombykol receptor neurons of transgenic silkmoths. These transgenic moths then exhibited physiological and behavioral responses to the diamondback moth's specific pheromone, (Z)-11-hexadecenal.
Furthermore, electrophysiological studies have shown that the pheromone receptors of other moth species, such as Deilephila euphorbiae, Aglia tau, and Endromis versicolora, respond to bombykol and its derivatives, indicating a degree of cross-species bioactivity. This suggests that the chemical language of pheromones, while often highly species-specific, is built upon a common molecular framework that can be recognized across different species, albeit with varying degrees of sensitivity and behavioral outcomes.
Future Directions and Emerging Research Avenues
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Pheromone Biology
The study of pheromone biology is increasingly reliant on a suite of "omics" technologies that provide a holistic view of the biological processes underlying pheromone production and perception. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the entire pheromone communication system, from gene to function.
Transcriptome analysis of female moth pheromone glands has become a primary tool for identifying the genes responsible for pheromone biosynthesis. nih.govfrontiersin.orgnih.gov By sequencing all the RNA transcripts within these specialized tissues, scientists can pinpoint genes that are highly expressed and thus likely involved in the biosynthetic pathways. nih.gov This approach has successfully identified numerous candidate genes, including fatty acid synthases, desaturases, reductases, and acetyltransferases, which are crucial for creating the specific chemical structures of pheromones. nih.govnih.govacs.org For instance, comparative transcriptome analysis between different species or sexes helps to narrow down the key enzymes that determine the unique pheromone blend of a particular insect. lukeholman.org
Proteomics complements transcriptomics by confirming the presence and abundance of the enzymes encoded by these genes. Through techniques like mass spectrometry, researchers can analyze the protein content of pheromone glands and identify the functional machinery responsible for biosynthesis. researchgate.net This can validate gene expression data and provide insights into post-translational modifications that may regulate enzyme activity.
Metabolomics, the study of small molecules, is used to identify the final pheromone components and their precursors within the gland. agriscigroup.us Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for analyzing the complex blend of chemicals produced by an insect. agriscigroup.usresearchgate.net When combined with genomic and transcriptomic data, metabolomics can help delineate the complete biosynthetic pathway, tracing the conversion of initial fatty acid precursors to the final active pheromone molecules. researchgate.netnih.gov
| Technology | Application in Pheromone Biology | Key Findings |
| Transcriptomics | Sequencing of pheromone gland RNA to identify genes involved in biosynthesis. nih.govnih.govacs.org | Identification of key enzyme families: desaturases, reductases, synthases, acetyltransferases. nih.govacs.org |
| Proteomics | Mass spectrometry analysis of pheromone gland proteins to confirm enzyme expression. researchgate.net | Validation of gene expression and identification of functional enzymes in biosynthetic pathways. researchgate.net |
| Metabolomics | GC-MS and LC-MS analysis of gland extracts to identify pheromones and precursors. agriscigroup.usresearchgate.net | Elucidation of final pheromone components and mapping of metabolic pathways. researchgate.netnih.gov |
Gene Editing Approaches for Pheromone Biosynthesis Manipulation
The advent of precise gene-editing technologies, particularly CRISPR/Cas9, has opened up unprecedented opportunities to manipulate pheromone biosynthesis for both research and pest control. frontiersin.org This tool allows scientists to make targeted mutations in an organism's genome to knock out specific genes and observe the effect on pheromone production and mating behavior.
A primary target for gene editing in moths are the desaturase enzymes, which create the crucial double bonds that define the structure and activity of many pheromones. acs.org In a study on the beet armyworm, Spodoptera exigua, CRISPR/Cas9 was used to delete a key desaturase gene, SexiDES5. The resulting mutant females were unable to produce the main components of their sex pheromone blend. Consequently, these females failed to attract males in field conditions, demonstrating that targeted gene disruption can effectively halt pheromone communication. openreview.net Similarly, editing the fatty acyl-CoA Delta-9 desaturase (DES9) gene in the fall armyworm, Spodoptera frugiperda, resulted in mating disruption, particularly when the female carried the mutation. nih.gov
These findings highlight the potential of gene editing as a powerful tool for functional genomics, allowing researchers to confirm the exact role of specific genes in a pheromone biosynthetic pathway. Beyond basic research, this technology suggests novel avenues for genetic pest management. Strategies like a "gene drive" could be developed to spread a mutation that disrupts pheromone production throughout a wild pest population, leading to a persistent and species-specific form of mating disruption. openreview.net
High-Throughput Screening for Pheromone Receptor Ligands and Modulators
The discovery of molecules that interact with insect pheromone receptors is crucial for developing new attractants or repellents. Pheromone receptors (PRs) are specialized olfactory receptors (ORs) that detect pheromone molecules with high sensitivity and specificity. nih.gov Traditional methods of finding active compounds can be slow, but high-throughput screening (HTS) offers a way to rapidly test thousands of chemicals for their ability to activate or block these receptors.
HTS systems often use insect cell lines (like those from Spodoptera frugiperda or Drosophila melanogaster) that have been genetically engineered to express a specific pheromone receptor. biorxiv.org These cells also contain a "reporter gene" that produces a measurable signal, such as light (luciferase) or fluorescence, when the receptor is activated. When a library of chemical compounds is applied to these cells, a strong signal indicates that a compound is an agonist (an activator) of the receptor. This cell-based assay approach allows for the rapid and automated testing of vast numbers of molecules. biorxiv.org
This methodology is not only for finding agonists but also for identifying antagonists or modulators—compounds that can block the receptor or alter its response to the natural pheromone. Such molecules could be used to create potent mating disruptants or repellents. The development of HTS for insect ORs provides a powerful platform for discovering novel semiochemicals that go beyond mimicking the natural pheromone, opening the door to new and more effective pest management tools.
Application of Artificial Intelligence and Machine Learning in Pheromone Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical ecology, accelerating the discovery and design of novel pheromones and other semiochemicals. These computational approaches can analyze vast datasets to identify patterns that are not apparent to human researchers.
One major application is the prediction of interactions between an odorant molecule and an olfactory receptor. youtube.com By training ML models on known data of molecules and the receptors they activate, it is possible to create algorithms that can predict whether a novel compound will bind to a specific receptor. researchgate.netresearchgate.net These models use information about the chemical structure of the ligand and the protein sequence of the receptor to make predictions. openreview.net Techniques like Graph Neural Networks (GNNs) are particularly well-suited for this, as they can interpret the complex 3D structure of molecules. ijbs.com This in silico screening can prioritize which novel compounds should be synthesized and tested in the lab, saving significant time and resources. youtube.comfrontiersin.org
AI is also being deployed in the field to enhance the efficacy of pheromone-based pest management. Smart traps equipped with cameras and sensors use deep learning models (e.g., YOLOv10) to automatically identify and count the insects captured. mdpi.comamudar.iomdpi.com This provides real-time data on pest populations. Furthermore, ML algorithms can integrate this trap data with environmental factors like temperature and humidity to create predictive models that forecast pest outbreaks, allowing for more timely and targeted control measures. nih.govelifesciences.org
Development of Novel Nanoscience-Based Pheromone Delivery Systems
A significant practical challenge in using pheromones for pest control is their volatility and susceptibility to degradation by UV light, heat, and oxidation. researchgate.net This limits their persistence in the field. Nanoscience offers a solution through the development of advanced delivery systems that protect the pheromone and control its release over time. agriscigroup.usncsu.edu
Various types of nanocarriers are being explored to encapsulate pheromones:
Nanofibers: Electrospun nanofibers can be loaded with pheromones, providing a large surface area for controlled, sustained release. This method protects the pheromone from environmental factors and can extend its effective period from days to months. researchgate.net
Nanogels and Microcapsules: These carriers can entrap pheromone molecules within a polymer matrix. "Intelligent" microcapsules have been developed that respond to environmental cues like temperature and humidity, releasing the pheromone when pests are most active. researchgate.net
Inorganic Nanoparticles: Materials like mesoporous silica (B1680970) nanoparticles can be loaded with pheromones. These structures offer high stability and can be engineered for a very precise and slow release profile. lukeholman.orgyoutube.com
These nanotechnology-based systems prevent the initial "burst release" common with traditional dispensers and ensure a consistent, low concentration of pheromone in the environment. researchgate.net This enhances the effectiveness of mating disruption and monitoring applications while reducing the total amount of pheromone needed, making the approach more cost-effective and environmentally friendly. nih.gov
Investigation of Climate Change Impacts on Pheromone Communication and Insect Pest Dynamics
Climate change, particularly rising global temperatures, poses a significant threat to the delicate balance of chemical communication in insects. nih.govnih.gov The entire process of pheromone signaling, from production by the emitter to the behavioral response of the receiver, is sensitive to temperature and other environmental shifts. nih.gov
Temperature directly affects the physical and chemical properties of pheromone molecules. Higher temperatures increase the volatility of pheromones, which can alter the shape and concentration of the chemical plume that males follow to find females. nih.govyoutube.com It also accelerates the degradation of these molecules, reducing their stability and effective lifespan in the environment. nih.govnih.gov For example, studies on codlemone, the pheromone of the codling moth, showed that lures in warmer climates had a shorter half-life and more chemical impurities, reducing their effectiveness. nih.gov
Climate change also impacts insect physiology and behavior. Temperature can alter the enzymatic reactions involved in pheromone biosynthesis, potentially changing the ratio of components in a pheromone blend. nih.gov Since the precise ratio is often critical for species recognition, even small changes can disrupt mating. In the rice stem borer, Chilo suppressalis, the optimal temperature for both pheromone production in females and antennal response in males was found to be between 20-25°C, with significant decreases at higher temperatures. As climates warm, there may be a growing mismatch between the chemical signals being sent and the ability of insects to properly interpret them, with profound consequences for insect populations and the ecosystems they inhabit. nih.gov
Q & A
Q. How can researchers design a reproducible synthesis protocol for (10Z,12Z)-Hexadeca-10,12-dien-1-OL?
Methodological Answer:
- Literature Review : Start by identifying existing synthetic routes for similar dienols or conjugated diene alcohols. Cross-reference primary sources to avoid reliance on non-peer-reviewed platforms .
- Reaction Optimization : Use controlled experiments to adjust catalysts (e.g., Grignard reagents), solvents (e.g., anhydrous THF), and reaction temperatures. Document deviations from literature methods, such as inert atmosphere requirements or exclusion of moisture .
- Validation : Reproduce the synthesis in triplicate, reporting yields and purity metrics. Include step-by-step protocols in the main manuscript (if novel) or supplementary materials (if derivative of existing methods) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Analysis : Prioritize and NMR to confirm double-bond geometry (Z-configuration) and hydroxyl position. Compare coupling constants (e.g., for cis alkenes) to reference data .
- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm) and C=C stretches (~1650 cm). Use deuterated solvents to avoid interference .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula. Include fragmentation patterns to distinguish isomers .
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Expected Peaks/Data | Diagnostic Use |
|---|---|---|
| NMR | δ 5.3–5.5 ppm (m, 2H, CH=CH) | Confirms alkene protons |
| NMR | δ 125–130 ppm (C=C) | Verifies double bonds |
| IR | ~3350 cm (O-H) | Hydroxyl group presence |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Conduct experiments at different temperatures to assess dynamic effects (e.g., rotamers) that may obscure peaks .
- 2D NMR Techniques : Use HSQC and COSY to resolve overlapping signals. Compare with DFT-calculated shifts for stereochemical validation .
- Collaborative Validation : Share raw data with independent labs to confirm reproducibility. Cross-check with alternative methods like X-ray crystallography if crystals are obtainable .
Q. What strategies optimize the stereoselective synthesis of this compound to minimize by-products?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) vs. non-polar options (e.g., hexane) to control reaction kinetics. Use DOE (Design of Experiments) to identify optimal conditions .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
Q. How does computational modeling predict this compound’s reactivity, and how can models be validated experimentally?
Methodological Answer:
- DFT Calculations : Simulate reaction pathways (e.g., epoxidation or hydrogenation) using Gaussian or ORCA. Compare activation energies to experimental rates .
- MD Simulations : Model solvation effects and conformational stability. Validate with experimental viscosity or diffusion NMR data .
- Experimental Cross-Check : Synthesize predicted intermediates (e.g., epoxides) and characterize them spectroscopically. Discrepancies between model and data warrant re-parameterization .
Guidelines for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
